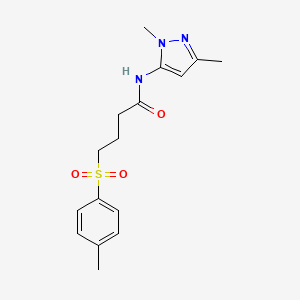

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-tosylbutanamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-4-(4-methylphenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-12-6-8-14(9-7-12)23(21,22)10-4-5-16(20)17-15-11-13(2)18-19(15)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIALIBJYWPBSNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=NN2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-tosylbutanamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of the pyrazole core.

Introduction of the tosyl group: The tosyl group can be introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

Attachment of the butanamide moiety: This step involves the reaction of the tosylated pyrazole with a suitable butanamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.

化学反应分析

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with different functional groups.

科学研究应用

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-tosylbutanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

作用机制

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

相似化合物的比较

Data Tables

Research Findings

- Elexacaftor : Clinical trials demonstrate its efficacy in restoring CFTR function by ~50% in patients with the F508del mutation. The sulfonamide linker and pyrazole heterocycle are critical for binding affinity .

- Pyrazoxyfen : Field studies show selective herbicidal activity at concentrations as low as 100 g/ha. The dichlorobenzoyl group’s hydrophobicity enhances membrane penetration in plants .

- Target Compound: No direct pharmacological data are available.

生物活性

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-tosylbutanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes current research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a tosyl group and a butanamide moiety. This unique structure may contribute to its biological efficacy.

Biological Activity Overview

Research indicates that compounds with pyrazole moieties often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Preliminary evaluations of pyrazole derivatives have shown promising results against Mycobacterium tuberculosis. A related compound exhibited significant inhibitory effects in in vitro assays . This suggests that this compound may also possess similar antimicrobial properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity towards target enzymes or receptors.

| Compound | Modification | Activity | Reference |

|---|---|---|---|

| 1 | N(1)CH3 | Antitubercular | |

| 2 | Tosyl group | Anticancer (mTOR inhibition) | |

| 3 | Benzyl substitution | Autophagy modulation |

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Antitumor Effects : A derivative showed significant cytotoxicity against various cancer cell lines with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil .

- Mechanism of Action : Research indicated that certain pyrazole compounds disrupt autophagic flux by interfering with mTORC1 reactivation, leading to apoptosis in cancer cells .

- Inhibition Studies : A series of pyrazole-based compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, showing selective inhibition patterns that could be beneficial in inflammatory conditions .

常见问题

Basic Research Questions

Q. How can researchers optimize the acylation step in synthesizing N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-tosylbutanamide to improve yield?

- Methodological Answer : The acylation of pyrazole derivatives often requires precise stoichiometric control. For example, in analogous syntheses (e.g., N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide), acetic anhydride was used in excess (45 mL for 0.102 mol substrate) under ambient stirring for 24 hours, followed by crystallization from ethyl acetate/petroleum ether to achieve 70% yield . For tosylbutanamide derivatives, adjusting reaction time, solvent polarity (e.g., DMF or acetone), and base selection (e.g., K₂CO₃) can enhance efficiency. Monitor reaction progress via TLC and optimize purification using gradient column chromatography.

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1,667 cm⁻¹, sulfonyl S=O at ~1,350–1,150 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole H-4 proton at δ ~5.95 ppm, methyl groups at δ ~2.04–3.57 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).

Q. How can researchers address solubility challenges during purification of this compound?

- Methodological Answer : Use mixed-solvent systems (e.g., ethyl acetate/petroleum ether or acetone/water) for recrystallization. For polar byproducts, employ silica gel chromatography with eluents like hexane:ethyl acetate (gradient 70:30 to 50:50). Pre-purify crude products via trituration with ice-water to remove unreacted reagents .

Advanced Research Questions

Q. What computational strategies can predict reactivity or regioselectivity in modifying the pyrazole-tosylbutanamide scaffold?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states for acylation or sulfonylation reactions. Tools like Gaussian or ORCA enable reaction path searches to identify low-energy intermediates. For example, ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles by 40–60% . Pair this with cheminformatics libraries (e.g., RDKit) to screen substituent effects on electronic or steric properties.

Q. How can researchers resolve contradictions in reaction pathway data (e.g., unexpected byproducts in tosylation)?

- Methodological Answer :

- Mechanistic Probing : Use isotopic labeling (e.g., deuterated solvents) or trapping experiments to identify intermediates.

- Cross-Validation : Compare HPLC, GC-MS, and NMR datasets to distinguish between stereoisomers or degradation products.

- In Silico Modeling : Apply kinetic Monte Carlo simulations to map competing pathways under varying conditions (e.g., temperature, solvent) .

Q. What strategies enable scalable synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors minimize side reactions by precise control of residence time and temperature.

- Catalytic Optimization : Screen Pd or Cu catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl modifications) .

- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman monitoring to detect impurities early .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate the biological or catalytic relevance of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., tosyl group replaced with mesyl or acetyl) and test in bioassays .

- Kinetic Studies : Use stopped-flow spectroscopy or microcalorimetry to measure binding/activation kinetics.

- Control Experiments : Include negative controls (e.g., unsubstituted pyrazole) and reference standards (e.g., known inhibitors) .

Q. What statistical methods are suitable for analyzing contradictory results in stability studies?

- Methodological Answer :

- Multivariate Analysis : Apply PCA or PLS regression to correlate degradation rates with environmental factors (pH, humidity).

- Robustness Testing : Use Taguchi methods to assess parameter interactions (e.g., temperature vs. solvent polarity) .

- Error Propagation Models : Quantify uncertainty in kinetic data using Bayesian inference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。